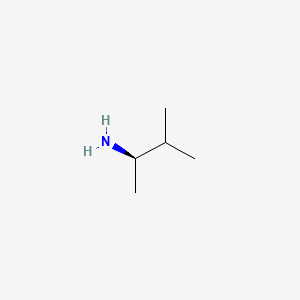

(R)-(-)-2-Amino-3-methylbutane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZZAIIGWFLONA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34701-33-2 | |

| Record name | (R)-(-)-3-Methyl-2-butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034701332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-2-Amino-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLPROPYLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9YGL88QKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (R)-(-)-2-Amino-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for (R)-(-)-2-Amino-3-methylbutane, a valuable chiral amine in pharmaceutical development and asymmetric synthesis. The document details two primary synthetic routes: biocatalytic asymmetric transamination and classical chiral resolution of the racemic mixture. Furthermore, it outlines purification methodologies to obtain the desired enantiomer in high purity.

Synthesis of this compound

The enantioselective synthesis of this compound can be effectively achieved through biocatalytic asymmetric amination of the prochiral ketone, 3-methyl-2-butanone. This method offers high enantioselectivity and operates under mild reaction conditions, presenting a green chemistry approach.

Biocatalytic Asymmetric Transamination

The use of (R)-selective ω-transaminases is a promising method for the synthesis of (R)-chiral amines.[1] These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate, creating a chiral amine with high enantiomeric excess.[2][3]

Reaction Scheme:

Experimental Protocol: Asymmetric Synthesis using an (R)-selective Transaminase

This protocol is adapted from methodologies for the asymmetric synthesis of chiral amines using engineered (R)-selective transaminases.[1]

Materials:

-

3-Methyl-2-butanone

-

(R)-selective ω-transaminase (e.g., from Fodinicurvata sediminis or other microbial sources)[1]

-

Amino donor (e.g., L-Alanine or Isopropylamine)[3]

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0-8.0)

-

Lactate dehydrogenase (LDH) and Glucose dehydrogenase (GDH) for cofactor regeneration (optional, to drive equilibrium)

-

Glucose (if using GDH)

-

Organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE))

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP) (e.g., 1 mM).

-

Addition of Reagents: Add the amino donor (e.g., L-alanine, 1.2-1.5 equivalents) and the prochiral ketone, 3-methyl-2-butanone (1.0 equivalent). If a cofactor regeneration system is used, add LDH, GDH, and glucose.

-

Enzyme Addition: Add the (R)-selective ω-transaminase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. The reaction progress can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess of the amine product.

-

Work-up:

-

Once the reaction has reached completion, terminate the reaction by adding a strong base (e.g., 5 M NaOH) to raise the pH to >12.

-

Extract the product, this compound, with an organic solvent such as MTBE (3 x volume of the aqueous phase).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: The crude product can be purified by distillation under reduced pressure.

Quantitative Data:

| Parameter | Expected Value |

| Conversion | >90% |

| Enantiomeric Excess (ee) | >99% |

| Isolated Yield | 70-85% |

Logical Workflow for Biocatalytic Synthesis

References

- 1. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]

- 3. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (R)-(-)-2-Amino-3-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (R)-(-)-2-Amino-3-methylbutane, a crucial building block in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of chiral molecules.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. Due to the limited availability of public experimental spectra, these values are based on spectral data of analogous compounds and theoretical predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.85 | m | 1H | H-2 |

| ~1.75 | m | 1H | H-3 |

| ~1.20 | s (br) | 2H | -NH₂ |

| ~1.05 | d | 3H | C-1 Methyl |

| ~0.90 | d | 3H | C-4 Methyl |

| ~0.88 | d | 3H | C-4' Methyl |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The broadness of the -NH₂ signal is due to quadrupole broadening and proton exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| ~55.0 | C-2 |

| ~33.0 | C-3 |

| ~20.0 | C-1 |

| ~19.5 | C-4 |

| ~18.0 | C-4' |

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3380 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 2960 - 2850 | C-H stretch | Alkyl |

| 1620 - 1560 | N-H bend (scissoring) | Primary Amine |

| 1470 - 1430 | C-H bend | Alkyl |

| 1380 - 1365 | C-H bend (gem-dimethyl) | Isopropyl group |

| 850 - 750 | N-H wag | Primary Amine |

Table 4: Expected Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)

| m/z | Proposed Fragment Ion |

| 87 | [M]⁺ (Molecular Ion) |

| 72 | [M - CH₃]⁺ |

| 44 | [CH(NH₂)CH₃]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation. For chiral amines, NMR with a chiral derivatizing agent can be used to determine enantiomeric purity.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectra.

-

Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum and assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a single drop of neat this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrument Parameters (for a Fourier Transform IR Spectrometer):

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty spectrometer.

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

-

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35 - 300.

-

Scan Rate: 2 scans/second.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of a chiral amine like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

(R)-(-)-2-Amino-3-methylbutane CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-(-)-2-Amino-3-methylbutane, including its CAS number and key physical characteristics. It further details generalized experimental protocols for the determination of its physical properties and illustrates its role as a chiral building block in synthetic chemistry.

Chemical Identification and Properties

This compound, also known as (R)-(-)-3-Methyl-2-butylamine, is a chiral primary amine. Its unique stereochemistry makes it a valuable intermediate in the synthesis of more complex chiral molecules, particularly within the pharmaceutical and agrochemical industries.

CAS Number: 34701-33-2[1][2][3][4][5]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₅H₁₃N[1][2] |

| Molecular Weight | 87.16 g/mol [1][2] |

| Boiling Point | 85-87 °C[1][6] |

| Density | 0.75 g/mL at 20 °C (lit.)[1][7] |

| Flash Point | <21 °C[1] |

| Optical Activity ([α]D) | -5.5° ± 1° (neat) |

| Water Solubility | 60 g/L at 20 °C[7] |

| Refractive Index | 1.4060[7] |

Experimental Protocols for Physical Property Determination

The following sections describe generalized experimental methodologies for determining the key physical properties of a liquid amine like this compound.

3.1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating apparatus.[2][8][9]

-

Procedure:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in an oil bath (e.g., a Thiele tube) to ensure uniform heat distribution.[2][9]

-

As the temperature rises, the air trapped in the capillary tube will expand, causing a steady stream of bubbles to emerge from the open end of the capillary.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[2]

-

Boiling Point Determination Workflow

3.2. Determination of Density

The density of a liquid is its mass per unit volume. It can be determined by accurately measuring the mass of a known volume of the liquid.[1][10][11][12]

-

Procedure:

-

An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[4][11]

-

A specific volume of the liquid (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated using the formula: Density = Mass / Volume.[1]

-

For higher accuracy, the procedure should be repeated multiple times, and the average density should be reported.[1]

-

3.3. Determination of Optical Activity

Optical activity is the ability of a chiral compound to rotate the plane of polarized light. This property is measured using a polarimeter.[13][14][15][16]

-

Procedure:

-

A solution of the chiral compound is prepared at a known concentration. For a neat (pure) liquid, the density is used in place of concentration.

-

The polarimeter tube is filled with the sample solution, ensuring no air bubbles are present in the light path.

-

Plane-polarized light (typically from a sodium D-line source at 589 nm) is passed through the sample.[13][14]

-

The analyzer of the polarimeter is rotated until the light passing through the sample is extinguished or at a minimum intensity.

-

The observed angle of rotation (α) is recorded. A positive value indicates dextrorotatory (clockwise) rotation, while a negative value indicates levorotatory (counter-clockwise) rotation.[15][16]

-

The specific rotation [α] is calculated, which normalizes the observed rotation to a standard concentration and path length.

-

Applications in Asymmetric Synthesis

This compound is a crucial chiral building block in asymmetric synthesis. Its primary amine functional group and defined stereocenter allow for the construction of enantiomerically pure pharmaceutical and agrochemical products.

The general workflow for its application involves its use as a starting material or a chiral auxiliary in a multi-step synthesis to introduce and control the stereochemistry of the final product.

General Workflow for this compound in Asymmetric Synthesis

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. phillysim.org [phillysim.org]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. scbt.com [scbt.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. wjec.co.uk [wjec.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

A Comprehensive Technical Guide to the Safe Handling and Storage of (R)-(-)-2-Amino-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for (R)-(-)-2-Amino-3-methylbutane (CAS No. 34701-33-2), a critical chiral amine intermediate in pharmaceutical research and development. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research activities.

Physicochemical and Hazard Profile

This compound is a highly flammable and corrosive liquid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is imperative to understand its properties to mitigate risks effectively.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃N | [3][4] |

| Molecular Weight | 87.16 g/mol | [3][4] |

| Boiling Point | 85-87 °C | [3][5] |

| Density | 0.75 g/mL at 20 °C | [3][4][5][6] |

| Flash Point | < 21 °C (< 69.8 °F) | [3][4][5] |

| Refractive Index | 1.4060 | [5] |

| Optical Activity | [α]/D −5.5±1°, neat | [4] |

| Water Solubility | 60 g/L at 20 °C | [7] |

| Vapor Pressure | 69.2 mmHg at 25 °C | [7] |

Hazard Identification

This chemical is classified with multiple hazards, requiring stringent safety protocols.

-

Flammability: Extremely flammable liquid and vapor (H224/H225).[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[1]

-

Corrosivity: Causes severe skin burns and eye damage (H314).[1][2]

-

Toxicity: Harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332).[1][2] May be fatal if swallowed and enters airways (H304).

-

Irritation: May cause respiratory irritation (H335).[8]

Experimental Protocols

Detailed methodologies for key safety and emergency procedures are outlined below.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1] Proparacaine hydrochloride may be used to assist eye irrigation.[1]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[1][9] Flush skin with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1] Wash contaminated clothing before reuse.[1]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][9] If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[1][2] Symptoms of lung edema may be delayed.[1]

-

Ingestion: Do NOT induce vomiting.[1][2][9] Rinse mouth with water.[2][9] Never give anything by mouth to an unconscious person.[2][9] Seek immediate medical attention.[1][2]

Accidental Release Measures (Spill Protocol)

A systematic approach is necessary for managing spills to prevent exposure and environmental contamination.

-

Immediate Isolation and Evacuation:

-

Evacuate personnel from the immediate spill area.

-

Isolate the hazard area and deny entry.

-

Move upwind from the spill.[1]

-

-

Control Ignition Sources:

-

Containment:

-

Cleanup and Disposal:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a respirator.[1]

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

-

Wash the spill area with soap and water, and collect the cleaning water for disposal. Prevent runoff from entering drains.[1]

-

-

Decontamination:

-

Decontaminate all tools and equipment used in the cleanup.

-

Thoroughly wash hands and any exposed skin after handling.[1]

-

Handling and Storage

Proper handling and storage practices are fundamental to preventing accidents.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Use non-sparking tools and ground all containers and receiving equipment to prevent static discharge.[1][12]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., Nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[12][13] A respirator with a suitable filter (e.g., type ABEK) is required if vapors are generated.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Store in a flammable liquids storage cabinet.

-

Protect from light.

-

Incompatible Materials: Keep away from oxidizing agents, acids, and sources of ignition.[1][10]

Visualizations

The following diagrams illustrate key safety workflows and concepts for handling this compound.

Caption: A logical workflow for responding to a chemical spill.

Caption: The hierarchy of controls for minimizing chemical exposure.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. chemicalbook.com [chemicalbook.com]

- 3. (R)-(−)-2-Amino-3-methylbutane | CAS 34701-33-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound = 97.0 GC 34701-33-2 [sigmaaldrich.com]

- 5. This compound CAS#: 34701-33-2 [m.chemicalbook.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. (R)-3-Methylbutan-2-aMine [chembk.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-AMINO-2-METHYL-BUTANE NITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. carlroth.com [carlroth.com]

The Core Mechanism of (R)-(-)-2-Amino-3-methylbutane in Asymmetric Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Amino-3-methylbutane, also known as D-Valinol, is a chiral amino alcohol that serves as a cornerstone in modern asymmetric synthesis. Its utility stems from its rigid stereochemical framework, which is effectively leveraged to control the three-dimensional outcome of chemical reactions. This technical guide provides a comprehensive overview of the mechanism of action of D-Valinol, primarily focusing on its role as a chiral auxiliary and as a precursor to sophisticated chiral ligands. The content herein delves into the fundamental principles of stereochemical induction, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers and professionals in the field.

D-Valinol as a Chiral Auxiliary: The Oxazolidinone Approach

The most prevalent application of D-Valinol in asymmetric catalysis is as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center.[1] This is typically achieved by converting D-Valinol into the rigid heterocyclic system, (4R)-4-isopropyl-2-oxazolidinone. The bulky isopropyl group of this auxiliary provides a sterically demanding environment that effectively shields one face of a reactive intermediate, thereby forcing an incoming reagent to approach from the less hindered side.[2]

Mechanism of Stereochemical Control in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction, utilizing an oxazolidinone auxiliary derived from D-Valinol, is a classic example of auxiliary-controlled stereoselection. The high diastereoselectivity observed in this reaction is rationalized by the Zimmerman-Traxler model.[3]

The key mechanistic steps are:

-

Formation of a (Z)-Enolate: The N-acyl oxazolidinone is treated with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base to selectively form the (Z)-boron enolate.

-

Chelated Six-Membered Transition State: The (Z)-enolate reacts with an aldehyde via a highly organized, chair-like six-membered transition state. In this arrangement, the boron atom coordinates with both the enolate oxygen and the aldehyde oxygen.

-

Stereodirection by the Isopropyl Group: To minimize steric strain, the bulky isopropyl group of the D-Valinol-derived auxiliary orients itself in a pseudo-equatorial position within the transition state. This conformation effectively blocks one face of the enolate, compelling the aldehyde's substituent to also adopt an equatorial position to avoid steric clashes. This facial bias dictates the absolute stereochemistry of the two newly formed stereocenters, leading to the preferential formation of the syn-aldol adduct.[3]

References

Solubility Profile of (R)-(-)-2-Amino-3-methylbutane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-Amino-3-methylbutane, a chiral amine, serves as a critical building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in common organic solvents is paramount for its effective application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility of this compound, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment. Due to a lack of extensive quantitative data in public literature, this guide emphasizes the principles governing its solubility and provides a framework for generating this critical data experimentally.

Introduction

This compound (CAS: 34701-33-2) is a primary amine with a branched alkyl structure, rendering it a chiral molecule.[1][2] Its physicochemical properties are fundamental to its handling, reaction kinetics, and ultimate use in synthetic organic chemistry. Solubility, in particular, dictates the choice of solvent for chemical reactions, extractions, and crystallizations, directly impacting yield, purity, and process efficiency. This document consolidates available solubility information and provides methodologies for its empirical determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃N | [1][2] |

| Molecular Weight | 87.16 g/mol | [1][3] |

| Appearance | Liquid | [4] |

| Density | 0.75 g/mL at 20 °C | [1][5] |

| Boiling Point | 85-87 °C | [1][6] |

| pKa | 10.80 ± 0.10 (Predicted) | [6][7] |

Solubility Data

Aqueous Solubility

| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |

| Water | 20 | 60 | [6][7] |

The amine group can participate in hydrogen bonding with water, contributing to its moderate aqueous solubility.[9]

Organic Solvent Solubility (Quantitative)

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Methanol | Data Not Available | - | |

| Ethanol | Data Not Available | - | |

| Acetone | Data Not Available | - | |

| Dichloromethane | Data Not Available | - | |

| Toluene | Data Not Available | - | |

| Diethyl Ether | Data Not Available | - | |

| Hexane | Data Not Available | - |

Organic Solvent Solubility (Qualitative)

Based on its chemical structure, this compound, as an aliphatic amine, is expected to be soluble in a variety of organic solvents.[10][11]

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic Solvents (e.g., Acetone, Dichloromethane) | High | The overall polarity of the amine allows for favorable dipole-dipole interactions. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Moderate to High | The nonpolar alkyl chain of the amine facilitates interaction with nonpolar solvents through van der Waals forces.[9] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is necessary. The following outlines the widely accepted shake-flask method, followed by quantification using gas chromatography.

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (≥97.0% purity)[3]

-

Selected organic solvent (analytical grade)

-

Scintillation vials with airtight caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of a separate liquid phase of the amine is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in the constant temperature shaker or on the magnetic stirrer (e.g., at 25 °C). Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation and Sampling: Cease agitation and allow the mixture to stand undisturbed at the controlled temperature until a clear separation of the solvent and undissolved amine phases is observed. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is critical not to disturb the undissolved amine layer.

-

Sample Preparation for Analysis: Immediately filter the collected aliquot through a chemically compatible syringe filter to remove any micro-droplets of the undissolved amine. Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

Quantification by Gas Chromatography (GC)

Objective: To accurately determine the concentration of this compound in the prepared saturated solution.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)

-

Appropriate capillary column (e.g., a polar column for amines)

Methodology:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. Analyze these standards by GC-FID to construct a calibration curve.

-

Sample Analysis: Inject the diluted, filtered aliquot of the saturated solution into the GC-FID system under the same conditions used for the standards.

-

Calculation of Solubility: Determine the concentration of the amine in the diluted sample from the calibration curve. Calculate the concentration in the original saturated solution by applying the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for determining equilibrium solubility.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is sparse in the public domain, its physicochemical properties suggest good solubility in a range of polar and nonpolar media. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for generating reliable data. The shake-flask method coupled with gas chromatographic analysis is a standard and accurate approach for determining the equilibrium solubility of this and other liquid amines, enabling informed solvent selection for synthesis, purification, and formulation in research and drug development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 34701-33-2 [m.chemicalbook.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. 2-Methylbutylamine | C5H13N | CID 7283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Chapter 21 Notes [web.pdx.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to (R)-(-)-2-Amino-3-methylbutane for Researchers and Drug Development Professionals

(R)-(-)-2-Amino-3-methylbutane , also known as (R)-(-)-3-Methyl-2-butylamine, is a chiral amine that serves as a crucial building block in asymmetric synthesis. Its stereogenic center makes it a valuable tool for researchers and drug development professionals in the stereoselective synthesis of complex molecules, particularly chiral amino acids and their derivatives. This guide provides an in-depth overview of its commercial availability, key technical data, and its application in synthetic methodologies.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers worldwide, ensuring a stable supply for research and development purposes. The compound is typically offered in various purities, with ≥97.0% (GC) being a common grade. Below is a summary of prominent suppliers.

| Supplier | Purity/Grade | CAS Number | Additional Notes |

| Sigma-Aldrich (Merck) | ≥97.0% (GC) | 34701-33-2 | Offers various quantities, from grams to bulk. |

| Amerigo Scientific | ≥97.0% (GC) | 34701-33-2 | Specialist distributor for life sciences.[1] |

| Santa Cruz Biotechnology | Research Grade | 34701-33-2 | For research use only.[2] |

| Thermo Scientific (Alfa Aesar) | 98%, ee 97% (ChiPros®) | 34701-33-2 | Part of the ChiPros® line of chiral products. |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 34701-33-2 | Global supplier of chemical reagents. |

| BLD Pharm | --- | 34701-33-2 | Offers online ordering and cold-chain transportation. |

| Chongqing Chemdad Co., Ltd | --- | 34701-33-2 | Supplier of organic intermediates.[3] |

| Dayang Chem (Hangzhou) Co., Ltd. | --- | 34701-33-2 | --- |

| ShangHai Biochempartner Co., Ltd. | --- | 34701-33-2 | --- |

Quantitative Technical Data

A compilation of the key physical and chemical properties of this compound is presented below. This data is essential for reaction planning and safety assessments.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃N | [2] |

| Molecular Weight | 87.16 g/mol | [2][3] |

| Appearance | Colorless liquid | |

| Density | 0.75 g/mL at 20 °C (lit.) | [3] |

| Boiling Point | 85-87 °C | [3] |

| Optical Activity | [α]/D −5.5±1°, neat | |

| Flash Point | <21 °C | [3] |

| Solubility | Soluble in water (60 g/L at 20°C). | |

| Refractive Index | 1.4060 |

Application in Asymmetric Synthesis: A Methodological Overview

The primary application of this compound in drug development and chemical research is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.

A general workflow for the use of this compound as a chiral auxiliary in the synthesis of β-amino acids is depicted below.

Experimental Protocol: Asymmetric Synthesis of a β-Amino Ester

The following is a representative, generalized protocol for the asymmetric synthesis of a β-amino ester using this compound as a chiral auxiliary. This protocol is based on established methodologies for the alkylation of chiral amides.

Step 1: Formation of the Chiral Amide

-

To a solution of a suitable α,β-unsaturated carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a coupling reagent (e.g., 1.1 eq. of oxalyl chloride with a catalytic amount of DMF).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous dichloromethane and cool to 0 °C.

-

Slowly add a solution of this compound (1.0 eq.) and a non-nucleophilic base (e.g., 1.2 eq. of triethylamine) in anhydrous dichloromethane.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral α,β-unsaturated amide.

Step 2: Diastereoselective Conjugate Addition

-

Prepare a solution of the chiral α,β-unsaturated amide (1.0 eq.) in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

In a separate flask, prepare the desired organocuprate reagent or add a suitable nucleophile (e.g., a Grignard reagent in the presence of a copper catalyst).

-

Slowly add the nucleophilic reagent to the solution of the chiral amide at -78 °C.

-

Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the diastereomerically enriched amide.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified amide from Step 2 in a suitable solvent system for hydrolysis (e.g., a mixture of an alcohol and aqueous acid, such as ethanol and 6M HCl).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

-

Basify the aqueous residue with a suitable base (e.g., NaOH) to a pH > 12 and extract the liberated this compound with an organic solvent (e.g., diethyl ether) for recovery.

-

Acidify the remaining aqueous layer to pH ~2 with concentrated HCl and extract the desired β-amino acid product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts containing the product over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched β-amino acid.

Biological Activity and Signaling Pathways

Currently, there is no specific, well-defined signaling pathway in which this compound is known to be a direct modulator. Its primary role in a biological context is as a component of more complex, synthetically derived molecules designed to interact with biological targets.

As a simple branched-chain amine, if it were to undergo metabolism in a biological system, it would likely follow the general pathways for the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. This would involve initial transamination followed by oxidative decarboxylation.

It is important to note that the primary value and application of this compound remain firmly in the domain of synthetic organic chemistry as a tool for constructing chiral molecules with potential therapeutic applications. Any biological activity is a function of the final, more complex molecule it helps to create, rather than the chiral amine itself.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-(-)-2-Amino-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (R)-(-)-2-Amino-3-methylbutane, a chiral primary amine of interest in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, methods for determining its absolute configuration, and plausible synthetic routes. Experimental protocols for key analytical techniques are described, and relevant data is presented in a structured format. Visual diagrams generated using Graphviz are included to illustrate the molecule's structure and experimental workflows, adhering to specified formatting guidelines for clarity and technical accuracy.

Introduction

This compound, also known as (R)-valinamine, is a chiral organic compound derived from the natural amino acid D-valine. Its stereochemical purity and defined spatial arrangement make it a valuable building block in asymmetric synthesis, serving as a precursor for chiral ligands, auxiliaries, and pharmacologically active molecules. Understanding its stereochemistry and absolute configuration is paramount for its effective application in these fields. This guide aims to consolidate the technical information regarding its properties, synthesis, and stereochemical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

| Property | Value |

| IUPAC Name | (2R)-3-methylbutan-2-amine |

| Synonyms | (R)-(-)-3-Methyl-2-butylamine, (R)-valinamine |

| CAS Number | 34701-33-2 |

| Molecular Formula | C₅H₁₃N |

| Molecular Weight | 87.16 g/mol |

| Appearance | Colorless liquid |

| Density | 0.75 g/mL at 20 °C |

| Boiling Point | 85-87 °C |

| Flash Point | <21 °C |

| Specific Rotation [α]D | -5.5 ± 1° (neat) |

| Solubility | Soluble in water (60 g/L at 20°C) |

Stereochemistry and Absolute Configuration

The stereochemistry of 2-amino-3-methylbutane arises from the presence of a single chiral center at the C2 carbon atom, which is bonded to four different substituents: a methyl group, an isopropyl group, an amino group, and a hydrogen atom. The designation "(R)" refers to the absolute configuration of this stereocenter, determined by the Cahn-Ingold-Prelog (CIP) priority rules. The levorotatory nature of this enantiomer is indicated by the "(-)" sign in its name, signifying that it rotates plane-polarized light to the left.

Figure 1: 3D representation and CIP priorities of this compound.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and common method involves the Hofmann rearrangement of the corresponding amide derived from D-valine, which has the (R) configuration. This reaction proceeds with retention of configuration.

Proposed Synthetic Pathway: Hofmann Rearrangement of (R)-Valinamide

The synthesis can be envisioned as a two-step process starting from D-valine:

-

Amidation of D-valine: Conversion of the carboxylic acid group of D-valine to a primary amide, (R)-valinamide.

-

Hofmann Rearrangement: Treatment of (R)-valinamide with a halogen (e.g., bromine) in a strong base (e.g., sodium hydroxide) to yield this compound.

Figure 2: Proposed synthetic workflow for this compound.

Representative Experimental Protocol: Hofmann Rearrangement

The following is a general experimental protocol for the Hofmann rearrangement, which can be adapted for the synthesis of this compound from (R)-valinamide.[1]

-

Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold sodium hydroxide solution with stirring until the bromine color disappears, forming a solution of sodium hypobromite.

-

Reaction: To a solution of (R)-valinamide in water, add the freshly prepared cold sodium hypobromite solution.

-

Heating: Warm the reaction mixture gently. The progress of the reaction can be monitored by the cessation of nitrogen evolution.

-

Isolation: After the reaction is complete, the product, this compound, can be isolated by steam distillation from the alkaline solution.

-

Purification: The distillate is collected, and the amine is separated from the aqueous layer. The product can be further purified by fractional distillation.

Note: This is a representative protocol and would require optimization for the specific substrate. The reaction is exothermic and should be performed with appropriate safety precautions.

Experimental Protocols for Determination of Absolute Configuration

The absolute configuration of a chiral amine like this compound can be determined using several instrumental techniques.

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Amide Analysis)

This method involves the reaction of the chiral amine with a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or its acid chloride, to form a pair of diastereomeric amides. The ¹H or ¹⁹F NMR spectra of these diastereomers will exhibit different chemical shifts, which can be analyzed to deduce the absolute configuration of the original amine.

Experimental Protocol:

-

Sample Preparation: Divide the amine sample into two portions.

-

Derivatization: React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous NMR solvent (e.g., CDCl₃).

-

NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

-

Data Interpretation: Compare the chemical shifts of protons near the stereocenter in the two spectra. By applying Mosher's model, the spatial arrangement of the substituents around the stereocenter can be determined, thus assigning the absolute configuration.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

Chiral HPLC is a powerful technique for separating enantiomers and can be used to determine the enantiomeric purity and, by comparison with a standard of known configuration, the absolute configuration.

Experimental Protocol:

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

-

Mobile Phase: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the amine in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a suitable detector (e.g., UV). The two enantiomers will have different retention times.

-

Configuration Assignment: Inject a certified reference standard of this compound under the same conditions to identify the peak corresponding to the R-enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known absolute configuration, the absolute configuration of the sample can be determined.

Experimental Workflow:

Figure 3: Workflow for absolute configuration determination using VCD.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration that gives a good signal-to-noise ratio.

-

VCD Measurement: Acquire the VCD spectrum using a VCD spectrometer.

-

Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).

-

Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in terms of the signs and relative intensities of the VCD bands confirms the absolute configuration.

Spectroscopic Data

While publicly accessible, comprehensive spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrum) for this compound are limited, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals for the methyl protons, the methine proton of the isopropyl group, the methine proton at the stereocenter, and the amine protons. The signals would exhibit characteristic splitting patterns due to spin-spin coupling.

-

¹³C NMR: The spectrum would show distinct signals for the five carbon atoms in their different chemical environments.

-

FTIR: The spectrum would be characterized by N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹, C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.

-

Mass Spectrometry: The electron ionization mass spectrum would likely show a molecular ion peak at m/z 87, along with fragmentation patterns characteristic of aliphatic amines.

Biological and Chemical Signaling Pathways

There is currently a lack of specific information in the scientific literature regarding the direct involvement of this compound in biological or chemical signaling pathways. Its biological significance is primarily understood in the context of its precursor, the essential amino acid valine, which is involved in protein synthesis and energy metabolism. As a synthetic building block, its biological effects would be determined by the larger molecules into which it is incorporated.

Conclusion

References

(R)-(-)-2-Amino-3-methylbutane: A Comprehensive Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Amino-3-methylbutane, a chiral amine derived from the natural amino acid (R)-valine, serves as a versatile and valuable building block in modern organic synthesis. Its inherent chirality and reactive primary amine functionality make it a powerful tool for the stereocontrolled synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. This guide provides an in-depth overview of its applications, supported by experimental protocols and quantitative data.

Physicochemical Properties

This compound is a colorless liquid with a characteristic amine odor. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 34701-33-2 |

| Molecular Formula | C₅H₁₃N |

| Molecular Weight | 87.16 g/mol |

| Boiling Point | 85-87 °C |

| Density | 0.75 g/mL at 20 °C |

| Optical Rotation | [α]²⁰/D -5.5° (neat) |

| Flash Point | <21 °C |

| Solubility | Soluble in water (60 g/L at 20°C) and common organic solvents. |

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its role as a chiral auxiliary and a precursor for the synthesis of other chiral molecules. The bulky isopropyl group adjacent to the chiral center effectively biases the stereochemical outcome of reactions at a prochiral center.

As a Chiral Auxiliary in Diastereoselective Reactions

This compound can be temporarily incorporated into a substrate to direct the stereoselective formation of new chiral centers. This is commonly achieved through the formation of imines or amides.

Imines derived from the condensation of this compound with aldehydes or ketones can undergo diastereoselective alkylation. The chiral amine auxiliary sterically hinders one face of the imine, directing the approach of the nucleophile to the opposite face. Subsequent cleavage of the auxiliary yields an enantioenriched amine or carbonyl compound.

Experimental Protocol: General Procedure for Diastereoselective Alkylation of an Imine Derived from this compound

-

Imine Formation: To a solution of an aldehyde or ketone (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add this compound (1.1 eq). The reaction is typically carried out in the presence of a dehydrating agent (e.g., magnesium sulfate) or with azeotropic removal of water. Stir the mixture at room temperature or under reflux until imine formation is complete, as monitored by TLC or NMR.

-

Alkylation: Cool the solution of the imine to a low temperature (e.g., -78 °C) under an inert atmosphere. Add a solution of an organometallic reagent (e.g., a Grignard reagent or an organolithium compound) (1.2 eq) dropwise. Stir the reaction mixture at this temperature for several hours.

-

Work-up and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The chiral auxiliary can be cleaved by acidic hydrolysis (e.g., with aqueous HCl) to afford the chiral primary amine and recover the auxiliary.

-

Purification: Purify the final product by column chromatography or distillation.

This compound readily reacts with acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents, to form chiral amides. These amides can then be used in a variety of diastereoselective transformations, including enolate alkylation and aldol reactions.

Experimental Protocol: Synthesis of N-((R)-3-methylbutan-2-yl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane.

-

Acylation: Cool the solution to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield N-((R)-3-methylbutan-2-yl)acetamide.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Spectroscopic Data |

| This compound | Acetyl Chloride | N-((R)-3-methylbutan-2-yl)acetamide | High | ¹H NMR and ¹³C NMR data would confirm the structure. |

Note: Specific yield and spectroscopic data for this reaction were not found in the provided search results but are based on general acylation procedures.

Precursor for Chiral Ligands

The primary amine functionality of this compound allows for its incorporation into more complex molecular architectures to create chiral ligands for asymmetric catalysis. For example, it can be used to synthesize chiral phosphine ligands, which are widely employed in transition-metal-catalyzed enantioselective reactions.

Workflow for Synthesis of a Chiral Phosphine Ligand

Caption: General workflow for the synthesis of a chiral aminophosphine ligand.

Role in Pharmaceutical Synthesis

Chiral amines are crucial components of many active pharmaceutical ingredients (APIs). The enantiomer, (S)-2-amino-3-methylbutane, is a key building block in the synthesis of BPDZ-44, a tissue-selective ATP-sensitive potassium channel opener. This highlights the importance of this structural motif in medicinal chemistry. It is plausible that this compound is utilized in the synthesis of other chiral drugs, particularly where the (R)-configuration is required for biological activity. For instance, chiral amines are integral to the structure of many Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases.[1][2]

Key Synthetic Transformations and Workflows

The versatility of this compound in organic synthesis stems from the reactivity of its primary amine group. The following diagrams illustrate common synthetic transformations.

Reductive Amination Workflow

Reductive amination is a powerful method for forming C-N bonds. This compound can react with aldehydes or ketones to form an imine, which is then reduced in situ to a secondary amine.

Caption: General workflow for reductive amination using this compound.

Use as a Chiral Auxiliary and Subsequent Cleavage

A key aspect of using a chiral auxiliary is its efficient removal after the desired stereoselective transformation.

Caption: Logical relationship of using this compound as a chiral auxiliary.

Conclusion

This compound is a valuable and versatile chiral building block in asymmetric synthesis. Its utility as a chiral auxiliary for diastereoselective reactions and as a precursor for chiral ligands makes it an important tool for the synthesis of enantiomerically pure compounds. While specific, detailed applications in the literature are not as widespread as for some other chiral amines, the principles of its use are well-established, and its structural similarity to other widely used valine-derived auxiliaries underscores its potential for further application in the development of novel pharmaceuticals and other complex chiral molecules. Researchers and drug development professionals can leverage the reactivity and inherent chirality of this building block to achieve their synthetic goals.

References

Chiral Amines in Stereoselective Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Chiral Amines in Stereoselective Synthesis

Significance of Chiral Amines

Chiral amines are fundamental building blocks in modern organic synthesis, playing a pivotal role in the construction of a vast array of complex molecules.[1] Their significance stems from their prevalence in biologically active compounds, including a large percentage of pharmaceuticals and agrochemicals. It is estimated that approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments.[1][2] The stereochemistry of these amine-containing molecules is often critical to their biological function, with different enantiomers exhibiting distinct pharmacological or toxicological profiles. Consequently, the development of efficient and highly stereoselective methods for the synthesis of chiral amines is a major focus of academic and industrial research.

Applications in Pharmaceuticals and Agrochemicals

The utility of chiral amines is widespread across the pharmaceutical and agrochemical industries. In medicine, they are integral components of drugs for a wide range of therapeutic areas. For instance, the blockbuster anti-diabetic drug Sitagliptin features a chiral β-amino acid derivative, the synthesis of which relies on asymmetric methods.[3] Similarly, many central nervous system drugs, antivirals, and cardiovascular medications incorporate chiral amine moieties to ensure target specificity and efficacy.[4][5] In the agrochemical sector, chiral amines are found in herbicides and pesticides, where stereochemistry can significantly influence their activity and environmental impact. A notable example is the herbicide (S)-metolachlor, produced on a multiton scale via asymmetric imine hydrogenation.[1]

Overview of Synthetic Strategies

The synthesis of enantiomerically enriched amines has evolved significantly, moving from classical resolution techniques to more efficient catalytic asymmetric methods. The primary strategies employed today can be broadly categorized into three main areas:

-

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful and atom-economical method for the synthesis of chiral amines from prochiral imines, enamines, and related unsaturated nitrogen-containing compounds.[1] Catalysts based on rhodium, iridium, and ruthenium, in combination with chiral phosphine ligands, have demonstrated high efficiency and enantioselectivity.

-

Organocatalysis with Chiral Amines: This field has witnessed explosive growth, utilizing small organic molecules as catalysts. Chiral primary and secondary amines can activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions, facilitating a wide range of asymmetric transformations.[6][7]

-

Biocatalysis for Chiral Amine Synthesis: Enzymes offer an environmentally friendly and highly selective approach to chiral amine synthesis. Transaminases, amine dehydrogenases, and imine reductases are classes of enzymes that have been successfully employed for the asymmetric synthesis of a diverse range of chiral amines, often with exceptional enantioselectivity.[5][7]

Part 2: Synthetic Methodologies and Quantitative Data

Transition Metal-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of imines is a direct and efficient route to α-chiral amines.[1] A variety of transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, have been developed for this purpose.

| Substrate (Imine) | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

| N-(1-phenylethylidene)aniline | [Ir(COD)Cl]2 / (S)-f-Binaphane | >99 | 95 | [8] |

| N-(1-(4-methoxyphenyl)ethylidene)aniline | [Ir(COD)Cl]2 / (S)-f-Binaphane | >99 | 97 | [8] |

| N-(1-(naphthalen-2-yl)ethylidene)aniline | [Ir(COD)Cl]2 / (S)-f-Binaphane | >99 | 96 | [8] |

| N-(1-phenylpropylidene)aniline | [Ir(COD)Cl]2 / (S)-f-Binaphane | >99 | 94 | [8] |

Asymmetric hydrogenation of enamines provides access to chiral amines with the stereocenter at the β-position or further from the nitrogen atom. This method is particularly useful for the synthesis of chiral 1,2- and 1,3-diamines.

| Substrate (Enamine) | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

| (Z)-methyl 2-acetamido-3-phenylacrylate | [Rh(COD)2]BF4 / (R,R)-DuanPhos | >99 | 99 | [9][10] |

| (Z)-methyl 2-acetamido-3-(4-fluorophenyl)acrylate | [Rh(COD)2]BF4 / (R,R)-DuanPhos | >99 | 99 | [9][10] |

| (Z)-methyl 2-acetamido-3-(thiophen-2-yl)acrylate | [Rh(COD)2]BF4 / (R,R)-DuanPhos | >99 | 98 | [9][10] |

| (Z)-methyl 2-acetamido-3-(naphthalen-2-yl)acrylate | [Rh(COD)2]BF4 / (R,R)-DuanPhos | >99 | 99 | [9][10] |

Organocatalysis with Chiral Amines

In enamine catalysis, a chiral primary or secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis releases the chiral product and regenerates the catalyst.

| Aldehyde | Electrophile | Catalyst | Yield (%) | dr | ee (%) | Reference |

| Propanal | trans-β-nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 97 | 95:5 | 99 | [11] |

| Butanal | trans-β-nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 95 | 94:6 | 99 | [11] |

| Isovaleraldehyde | trans-β-nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 98 | 93:7 | 99 | [11] |

| Propanal | Diethyl azodicarboxylate | (S)-2-(Triflylaminomethyl)pyrrolidine | 99 | - | 99 | [12] |

In iminium catalysis, a chiral secondary amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation allows for the conjugate addition of nucleophiles.

| α,β-Unsaturated Aldehyde | Nucleophile | Catalyst | Yield (%) | ee (%) | Reference |

| Cinnamaldehyde | Dimethyl malonate | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 90 | 93 | [3] |

| Crotonaldehyde | 1,3-Dimethylindole | (S)-5-(1H-indol-3-ylmethyl)-2,2,3-trimethylimidazolidin-4-one | 85 | 97 | [3] |

| Cinnamaldehyde | Thiophenol | Chiral bifunctional amine-thiourea | 95 | 90 | [13] |

Biocatalysis for Chiral Amine Synthesis

Transaminases (TAs) catalyze the transfer of an amino group from a donor to a ketone acceptor, producing a chiral amine and a ketone byproduct.

| Ketone Substrate | Amine Donor | Enzyme | Conversion (%) | ee (%) | Reference |

| 1-Phenylacetone | Isopropylamine | (R)-selective ω-TA from Arthrobacter sp. | >99 | >99 | [3] |

| Acetophenone | L-Alanine | Transaminase from Vibrio fluvialis | 98 | >99 (S) | [7] |

| 4-Phenyl-2-butanone | Isopropylamine | Engineered TA | 95 | >99 (R) | [7] |

Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones or aldehydes using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant.

| Ketone Substrate | Enzyme | Conversion (%) | ee (%) | Reference |

| Acetophenone | AmDH from Bacillus badius | >99 | >99 (R) | [14] |

| 2-Hexanone | AmDH from Caldalkalibacillus thermarum | 98 | >99 (R) | [14] |

| Cyclohexanone | AmDH from Rhodococcus sp. | >99 | >99 (R) | [14] |

Part 3: Key Experimental Protocols

Protocol for Asymmetric Hydrogenation of an Imine

Reaction: Asymmetric Hydrogenation of N-(1-phenylethylidene)aniline

Materials:

-

N-(1-phenylethylidene)aniline (1.0 mmol)

-

[Ir(COD)Cl]2 (0.005 mmol, 0.5 mol%)

-

(S)-f-Binaphane (0.011 mmol, 1.1 mol%)

-

Toluene (5 mL)

-

Hydrogen gas

Procedure:

-

In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]2 (3.4 mg, 0.005 mmol) and (S)-f-Binaphane (7.2 mg, 0.011 mmol).

-

Anhydrous and degassed toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

In a separate Schlenk tube, N-(1-phenylethylidene)aniline (195.3 mg, 1.0 mmol) is dissolved in anhydrous and degassed toluene (3 mL).

-

The catalyst solution is transferred to the substrate solution via cannula.

-

The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The tube is purged with hydrogen gas (3 cycles of vacuum and backfill).

-

The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

-

Upon completion, the reaction is carefully vented, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral amine product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Protocol for Organocatalytic Michael Addition

Reaction: Michael addition of propanal to trans-β-nitrostyrene

Materials:

-

trans-β-nitrostyrene (0.5 mmol)

-

Propanal (1.5 mmol)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.05 mmol, 10 mol%)

-

Chloroform (1 mL)

Procedure:

-

To a vial is added trans-β-nitrostyrene (74.6 mg, 0.5 mmol) and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (12.7 mg, 0.05 mmol).

-

Chloroform (1 mL) is added, and the mixture is stirred until all solids are dissolved.

-

Propanal (87.1 mg, 1.5 mmol) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired γ-nitroaldehyde.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC and/or ¹H NMR analysis.

Protocol for Enzymatic Reductive Amination

Reaction: Reductive amination of acetophenone using an amine dehydrogenase.

Materials:

-

Acetophenone (50 mM)

-

Amine Dehydrogenase (AmDH) from Bacillus badius (e.g., 1 mg/mL)

-

NADH (1 mM)

-

Formate Dehydrogenase (FDH) for cofactor regeneration (e.g., 5 U/mL)

-

Ammonium formate buffer (1 M, pH 8.5)

Procedure:

-

A reaction mixture is prepared in a total volume of 1 mL in an Eppendorf tube containing 1 M ammonium formate buffer (pH 8.5).

-

NADH is added to a final concentration of 1 mM.

-

Formate Dehydrogenase is added to a final concentration of 5 U/mL.

-

Acetophenone is added to a final concentration of 50 mM.

-

The reaction is initiated by the addition of the Amine Dehydrogenase solution (e.g., 100 µL of a 10 mg/mL stock solution).

-

The reaction mixture is incubated at 30°C with gentle shaking for 24 hours.

-

The reaction is quenched by the addition of an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortexing.

-

The mixture is centrifuged to separate the layers.

-

The organic layer is collected, and the aqueous layer is extracted again with the organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed.

-

The conversion and enantiomeric excess of the resulting chiral amine are determined by GC or HPLC analysis.

Part 4: Mechanistic Insights and Workflows (Visualized with Graphviz)

Catalytic Cycle of Asymmetric Imine Hydrogenation

Caption: Catalytic cycle for the asymmetric hydrogenation of an imine.

Mechanism of Enamine-Catalyzed Michael Addition

Caption: Mechanism of enamine-catalyzed Michael addition.

High-Throughput Screening Workflow for Chiral Amine Synthesis

Caption: Workflow for high-throughput screening in chiral amine synthesis.

Part 5: Conclusion and Future Outlook

The stereoselective synthesis of chiral amines remains a vibrant and critically important area of chemical research. The methodologies of transition metal catalysis, organocatalysis, and biocatalysis each offer unique advantages and continue to evolve, providing chemists with an expanding toolkit to address increasingly complex synthetic challenges.

Future developments are likely to focus on several key areas:

-

Sustainability: The development of catalysts based on earth-abundant and non-toxic metals, as well as the expanded use of biocatalysis and solvent-free reaction conditions, will be crucial for creating more environmentally benign synthetic routes.

-

Catalyst Design: The rational design of new catalysts with enhanced activity, selectivity, and broader substrate scope will continue to be a major driver of innovation. This will be aided by advances in computational chemistry and high-throughput screening methods.

-